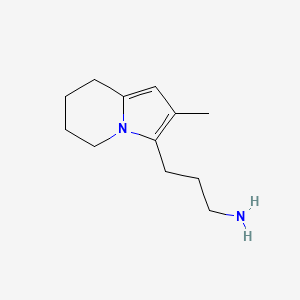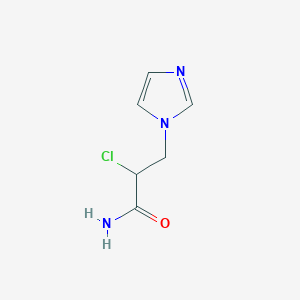![molecular formula C30H21N3O B3356327 3-[5-(Anthracen-9-YL)-1,3,4-oxadiazol-2-YL]-9-ethyl-9H-carbazole CAS No. 65698-70-6](/img/structure/B3356327.png)
3-[5-(Anthracen-9-YL)-1,3,4-oxadiazol-2-YL]-9-ethyl-9H-carbazole
Overview
Description
3-[5-(Anthracen-9-YL)-1,3,4-oxadiazol-2-YL]-9-ethyl-9H-carbazole is a complex organic compound that combines the structural features of anthracene, oxadiazole, and carbazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(Anthracen-9-YL)-1,3,4-oxadiazol-2-YL]-9-ethyl-9H-carbazole typically involves a multi-step process:
Formation of the Oxadiazole Ring: This step often involves the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions. For instance, anthracene-9-carboxylic acid can be reacted with hydrazine to form the corresponding hydrazide, which is then cyclized with a suitable dehydrating agent like phosphorus oxychloride (POCl₃) to yield the 1,3,4-oxadiazole ring.
Coupling with Carbazole: The oxadiazole derivative is then coupled with 9-ethyl-9H-carbazole through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate boronic acids or stannanes.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production would require optimization for scale-up. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the development of greener and more sustainable reaction conditions to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-[5-(Anthracen-9-YL)-1,3,4-oxadiazol-2-YL]-9-ethyl-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the anthracene and carbazole rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed for halogenation or nitration reactions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Amines and other reduced forms of the oxadiazole ring.
Substitution: Halogenated or nitrated derivatives of the anthracene and carbazole rings.
Scientific Research Applications
3-[5-(Anthracen-9-YL)-1,3,4-oxadiazol-2-YL]-9-ethyl-9H-carbazole has several applications in scientific research:
Organic Electronics: Used as an emitter in OLEDs due to its excellent photophysical properties, including high fluorescence quantum yield and thermal stability.
Biological Probes: Its fluorescence properties make it useful in bioimaging and as a fluorescent probe in biological assays.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological macromolecules.
Mechanism of Action
The compound exerts its effects primarily through its electronic structure, which allows for efficient light absorption and emission. The anthracene moiety acts as a chromophore, while the oxadiazole and carbazole units facilitate charge transport and stability. The molecular targets and pathways involved include:
Photophysical Processes: Excitation and emission of light through π-π* transitions.
Charge Transport: Facilitated by the conjugated system, enhancing electron and hole mobility in optoelectronic devices.
Comparison with Similar Compounds
Similar Compounds
2-(Anthracen-9-yl)-5-phenyl-1,3,4-oxadiazole: Similar in structure but lacks the carbazole unit, resulting in different electronic properties.
9-(Anthracen-9-yl)-9H-carbazole: Lacks the oxadiazole ring, affecting its photophysical behavior.
Uniqueness
3-[5-(Anthracen-9-YL)-1,3,4-oxadiazol-2-YL]-9-ethyl-9H-carbazole is unique due to the combination of anthracene, oxadiazole, and carbazole units, which confer distinct electronic and photophysical properties. This makes it particularly suitable for applications in OLEDs and other optoelectronic devices, where both high efficiency and stability are required.
Properties
IUPAC Name |
2-anthracen-9-yl-5-(9-ethylcarbazol-3-yl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H21N3O/c1-2-33-26-14-8-7-13-24(26)25-18-21(15-16-27(25)33)29-31-32-30(34-29)28-22-11-5-3-9-19(22)17-20-10-4-6-12-23(20)28/h3-18H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHWHHNVFRYPFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C3=NN=C(O3)C4=C5C=CC=CC5=CC6=CC=CC=C64)C7=CC=CC=C71 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50575430 | |
| Record name | 3-[5-(Anthracen-9-yl)-1,3,4-oxadiazol-2-yl]-9-ethyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50575430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65698-70-6 | |
| Record name | 3-[5-(Anthracen-9-yl)-1,3,4-oxadiazol-2-yl]-9-ethyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50575430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl {3-[(acridin-9-yl)amino]-5-methylphenyl}carbamate](/img/structure/B3356245.png)

![3,5-Dimethylimidazo[1,5-a]pyridine](/img/structure/B3356274.png)
![Imidazo[1,2-b]pyridazine, 6-methyl-2-phenyl-](/img/structure/B3356295.png)

![5H-Imidazo[2,1-a]isoindole-2,3-dicarbonitrile](/img/structure/B3356302.png)

![1,4-Dihydropyrido[3,2-c]pyridazine](/img/structure/B3356334.png)
![3-[4-(2-Methylphenyl)piperazin-1-yl]propanenitrile](/img/structure/B3356341.png)





